N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions that can include cyclization, substitution, and condensation processes. Although specific details about the synthesis of N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide were not found, similar compounds have been synthesized through approaches that may involve the coupling of naphthalen-1-amine with furan-2-carbonyl chloride followed by further functionalization and cyclization steps (El’chaninov et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including this compound, is characterized by the presence of a pyrazole ring, a heterocyclic compound consisting of a five-membered lactam structure with two nitrogen atoms. The presence of methoxy and furan groups attached to this core adds to its reactivity and potential for further chemical modifications. The spatial arrangement and electronic distribution within these molecules can be studied through X-ray crystallography and computational methods, offering insights into their potential chemical behavior and interactions (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound can involve various reactions such as nucleophilic substitution, electrophilic addition, and cyclization reactions, depending on the reactants and conditions. The furan and pyrazole moieties can undergo electrophilic substitution reactions, while the methoxy group can be involved in reactions through its oxygen atom. Such reactivities contribute to the compound's versatility in chemical synthesis and modification (El’chaninov et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and stability, are influenced by their molecular structure. The presence of the methoxy group can increase solubility in organic solvents, while the overall molecular architecture can affect the compound's thermal stability and melting point. Detailed thermal analysis can provide insights into the stability and decomposition patterns of these compounds (Kumara et al., 2018).
Chemical Properties Analysis
This compound's chemical properties are defined by its functional groups. The furan ring contributes to its aromatic character and reactivity towards electrophilic aromatic substitution. The pyrazole ring introduces nitrogen's nucleophilicity, affecting the compound's basicity and ability to form hydrogen bonds. The methoxy group impacts the electron density on the molecule, influencing its reactivity and interactions with other molecules (Kumara et al., 2018).
Mechanism of Action
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific biological targets. For example, compounds containing a furan ring have been found to exhibit diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer activities .
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(6-10-4-5-19-8-10)14-12(17)11-7-16(2)15-13(11)18-3/h4-5,7-9H,6H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIHMXCTPABOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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